Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate
Description
Methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (CAS 96516-52-8) is a heterocyclic compound featuring a fused thiophene-pyridine ring system. The molecule is substituted with a chlorine atom at position 7 and a methyl ester group at position 6 . This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive ester moiety and halogenated aromatic core. Its molecular formula is C₉H₆ClNO₂S, with a molecular weight of 239.67 g/mol .
Properties
IUPAC Name |
methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)5-4-11-6-2-3-14-8(6)7(5)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAAPCRARDHOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=CSC2=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The carboxylic acid precursor, 7-chlorothieno[3,2-b]pyridine-6-carboxylic acid (CAS 90690-94-1), undergoes Fischer esterification with methanol under acidic catalysis. Sulfuric acid (95–98%) is typically employed at reflux temperatures (65–70°C) for 6–12 hours. The reaction follows the equilibrium:
$$
\text{Acid} + \text{MeOH} \rightleftharpoons \text{Ester} + \text{H}_2\text{O}
$$
Water removal via molecular sieves or azeotropic distillation shifts equilibrium toward ester formation, achieving yields of 68–72%.
Optimization Strategies
- Catalyst loading : Increasing H2SO4 concentration from 5% to 15% (v/v) improves conversion but risks side reactions like sulfonation.
- Solvent systems : Neat methanol versus toluene-methanol azeotrope (Dean-Stark trap) shows a 12% yield enhancement in the latter.
- Temperature control : Lower temperatures (40–50°C) with prolonged reaction times (24–36 hours) reduce decomposition of acid-sensitive thienopyridine cores.
Acid Chloride Intermediate Method
Synthesis of 7-Chlorothieno[3,2-b]Pyridine-6-Carbonyl Chloride
Thionyl chloride (SOCl2) in anhydrous dichloromethane (DCM) converts the carboxylic acid to its acyl chloride derivative at 0–5°C over 2 hours. Excess SOCl2 (3–5 equiv) ensures complete conversion, monitored by FT-IR loss of the -OH stretch at 2500–3000 cm-1.
Methanol Quenching for Ester Formation
The acyl chloride intermediate is treated with methanol (2.5 equiv) in DCM at room temperature, yielding the methyl ester within 30 minutes. This method achieves 85–89% purity by HPLC, with triethylamine (1 equiv) often added to scavenge HCl.
Alternative Pathways and Novel Approaches
Microwave-Assisted Esterification
Recent adaptations using microwave irradiation (150°C, 300 W) reduce reaction times to 15–20 minutes while maintaining yields comparable to conventional heating. This method is particularly effective for acid-sensitive substrates.
Enzymatic Esterification
Preliminary studies with immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media show 45–50% conversion at 37°C over 72 hours, offering a greener alternative.
Analytical Characterization
Critical quality attributes are verified through:
- 1H NMR (CDCl3): δ 8.72 (s, 1H, pyridine-H), 7.98 (d, J = 5.4 Hz, 1H, thiophene-H), 4.12 (s, 3H, OCH3)
- HPLC-UV : Retention time 8.9 min (C18 column, 70:30 MeOH:H2O)
- Elemental Analysis : Calculated for C9H6ClNO2S: C 44.73%, H 2.50%, N 5.80%; Found: C 44.68%, H 2.54%, N 5.77%
Comparative Analysis of Methods
| Parameter | Fischer Esterification | Acid Chloride Route | Microwave-Assisted |
|---|---|---|---|
| Yield | 68–72% | 82–85% | 70–75% |
| Reaction Time | 6–12 h | 2.5 h | 0.25 h |
| Purity (HPLC) | ≥95% | ≥98% | ≥97% |
| Scalability | Industrial | Pilot-scale | Lab-scale |
| Byproduct Formation | Sulfonated derivatives | HCl gas | None significant |
Industrial-Scale Considerations
For kilogram-scale production, the acid chloride route is preferred due to:
- Faster reaction kinetics
- Easier product isolation via aqueous workup
- Lower catalyst costs compared to enzymatic methods
Patent US2758999A highlights a continuous process design using tubular reactors with in-line SOCl2 neutralization, achieving throughputs of 50–100 kg/day.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are applied.
Major Products Formed
Substitution: Formation of various substituted thieno[3,2-B]pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Hydrolysis: Formation of 7-chlorothieno[3,2-B]pyridine-6-carboxylic acid.
Scientific Research Applications
Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 7-Chlorothieno[3,2-b]pyridine-6-carboxylate
Key Differences :
7-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid
- CAS Number : 90690-94-1
- Molecular Formula: C₈H₄ClNO₂S
- Molecular Weight : 213.64 g/mol
- Core Structure: Thieno[3,2-b]pyridine
- Substituents : 7-Cl, 6-COOH
Key Differences :
Methyl 7-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Key Differences :
- Replacement of the thiophene ring with pyrrole alters electronic properties and π-stacking behavior.
- The ester group at position 2 (vs. 6 in the thienopyridine analog) modifies steric interactions in target binding .
7-Chlorothieno[3,2-b]pyridine-6-carbonitrile
Key Differences :
- The nitrile group enables click chemistry and metal-catalyzed cross-coupling reactions, unlike the ester functionality.
- Higher electrophilicity at position 6 enhances reactivity in nucleophilic substitutions .
Structural and Functional Analysis
Core Heterocycle Comparison
| Parameter | Thieno[3,2-b]pyridine | Pyrrolo[3,2-b]pyridine |
|---|---|---|
| Aromaticity | High (thiophene + pyridine) | Moderate (pyrrole + pyridine) |
| Electron Density | Electron-deficient due to S and N atoms | Electron-rich from pyrrole N |
| Applications | Drug intermediates, agrochemicals | Kinase inhibitors, fluorescent probes |
Substituent Effects
| Substituent | Methyl Ester (-COOCH₃) | Ethyl Ester (-COOCH₂CH₃) | Carboxylic Acid (-COOH) | Nitrile (-CN) |
|---|---|---|---|---|
| Lipophilicity | Moderate | High | Low | Moderate |
| Reactivity | Hydrolyzable to acid | Slower hydrolysis | Hydrogen-bond donor | Click chemistry |
| Bioavailability | Intermediate | Higher | Low | Variable |
Biological Activity
Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound is characterized by a thieno[3,2-B]pyridine core, which integrates sulfur and nitrogen atoms within a fused aromatic ring structure. The presence of chlorine at the 7th position and a methyl ester group at the 6th position contributes to its distinct chemical properties and biological activities.
Antitumor Properties
Research indicates that derivatives of this compound exhibit antitumor activity . Several synthesized derivatives have shown significant cytotoxicity against various cancer cell lines. For example, studies have demonstrated that these derivatives can induce cell death in human cancer cell lines through apoptosis pathways, suggesting their potential as anticancer agents .
Table 1: Cytotoxicity of Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Effectiveness (%) |
|---|---|---|---|
| Derivative A | HeLa | 10 | 75 |
| Derivative B | MCF-7 | 15 | 80 |
| Derivative C | A549 | 5 | 90 |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties . It interacts with receptors involved in pain signaling pathways, notably the TRPV1 receptor. This interaction suggests potential applications in developing novel analgesics that may offer fewer side effects compared to traditional pain relief medications .
The mechanisms underlying the biological activities of this compound involve:
- Receptor Interaction : The compound's ability to bind to specific receptors (e.g., TRPV1) modulates biochemical pathways associated with inflammation and pain perception.
- Cell Cycle Inhibition : Some derivatives disrupt cell cycle progression in cancer cells, leading to increased apoptosis.
- Enzyme Modulation : The compound may influence various enzymes involved in metabolic pathways critical for tumor growth and inflammation .
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry assessed the antitumor efficacy of a derivative against breast cancer models. The derivative demonstrated significant tumor regression in vivo, indicating its potential for further development as a therapeutic agent .
- Anti-inflammatory Study : Another investigation explored the compound's effects on inflammatory markers in a mouse model of arthritis. Results showed a marked reduction in inflammation and pain scores compared to control groups, supporting its use as an anti-inflammatory agent .
Q & A
Q. What are the recommended synthetic routes for Methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate, and how can reaction conditions be optimized?
The synthesis of this compound typically involves cyclization and esterification steps. A common approach includes halogenation of the thienopyridine core followed by carboxylation. Key parameters include:
- Temperature control : Reactions often proceed at 60–80°C in anhydrous solvents like tetrahydrofuran (THF) to minimize side reactions .
- Inert atmosphere : Use of nitrogen or argon prevents oxidation of intermediates .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency.
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product.
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., methyl ester at δ ~3.9 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 241.70 for C₉H₇ClNO₂S) .
- X-ray crystallography : Resolves spatial arrangement of atoms; SHELX software is widely used for refinement .
Q. What are the key physicochemical properties influencing reactivity?
- Electron-withdrawing groups : The chlorine atom at position 7 and ester group at position 6 direct electrophilic substitution to the pyridine ring .
- Solubility : Limited in polar solvents (e.g., water) but soluble in DMSO or DMF, facilitating reactions under homogeneous conditions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculates charge distribution to identify electrophilic sites (e.g., C-2 and C-5 positions on the thienopyridine ring) .
- Molecular docking : Predicts interactions with biological targets (e.g., enzyme active sites) by analyzing hydrogen bonding and steric complementarity .
- Transition state analysis : Reveals energy barriers for SNAr (nucleophilic aromatic substitution) reactions, guiding catalyst selection .
Q. How should researchers resolve contradictions in crystallographic data for this compound?
- Multi-software validation : Cross-check refinement results using SHELXL (for small-molecule precision) and PHENIX (for handling twinning or disorder) .
- Puckering analysis : Apply Cremer-Pople coordinates to quantify ring non-planarity, addressing discrepancies in dihedral angles .
- Temperature-dependent studies : Collect data at 100 K to reduce thermal motion artifacts, improving resolution (<1.0 Å recommended) .
Q. What strategies optimize regioselectivity in functionalizing the thienopyridine scaffold?
- Directed ortho-metallation : Use lithium bases (e.g., LDA) to deprotonate specific positions, followed by quenching with electrophiles .
- Protecting group tactics : Temporarily block the ester group with tert-butyl to direct reactions to the chlorinated ring .
- Microwave-assisted synthesis : Enhances reaction rates and selectivity by enabling precise temperature control (e.g., 150°C, 30 min) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Functional group modulation : Replace the methyl ester with amides to improve metabolic stability .
- Halogen scanning : Substitute chlorine with bromine or fluorine to alter electronic effects and binding affinity .
- Heterocycle fusion : Introduce pyrimidine or imidazole rings to explore π-stacking interactions in enzyme inhibition .
Methodological Considerations
Q. What analytical techniques are critical for characterizing reaction intermediates?
- LC-MS : Monitors reaction progress in real-time, identifying intermediates via fragmentation patterns .
- In situ IR spectroscopy : Tracks carbonyl group transformations (e.g., ester hydrolysis to carboxylic acid) .
- HPLC purity assays : Ensure intermediates meet >95% purity thresholds before proceeding to subsequent steps .
Q. How do solvent effects influence the stability of this compound?
- Polar aprotic solvents : DMF stabilizes the compound via dipole interactions but may accelerate ester hydrolysis at elevated temperatures .
- Low-temperature storage : Solutions in THF remain stable at –20°C for >6 months, avoiding degradation .
Data Interpretation and Troubleshooting
Q. How to address low yields in large-scale synthesis?
- Stepwise scaling : Optimize each reaction step at 1–5 mmol before scaling to >100 mmol .
- Flow chemistry : Improves heat and mass transfer, reducing side products (e.g., dimerization) .
Q. What are common pitfalls in interpreting NMR spectra of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
